tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1864003-19-9
VCID: VC8427616
InChI: InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-5-7(12)8(6-11)14-4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(C(C1)OC)O
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol

tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate

CAS No.: 1864003-19-9

Cat. No.: VC8427616

Molecular Formula: C10H19NO4

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate - 1864003-19-9

Specification

CAS No. 1864003-19-9
Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
IUPAC Name tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-5-7(12)8(6-11)14-4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1
Standard InChI Key XAJCELXHUNUFBB-HTQZYQBOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)O
SMILES CC(C)(C)OC(=O)N1CC(C(C1)OC)O
Canonical SMILES CC(C)(C)OC(=O)N1CC(C(C1)OC)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted at the 3- and 4-positions by hydroxyl and methoxy groups, respectively. The Boc group at the 1-position provides steric protection for the amine functionality. The (3R,4R) stereochemistry is critical for its biological activity, as enantiomeric forms often exhibit reduced efficacy or unintended side effects .

Molecular Formula: C<sub>10</sub>H<sub>19</sub>NO<sub>4</sub>
Molecular Weight: 217.26 g/mol (calculated from isotopic composition)
IUPAC Name: tert-Butyl (3R,4R)-3-hydroxy-4-methoxy-pyrrolidine-1-carboxylate

Spectral and Physicochemical Properties

Key physicochemical properties derived from analogous pyrrolidine derivatives include:

PropertyValueMethod/Source
Density1.2 ± 0.1 g/cm³Computational modeling
Boiling Point308.8 ± 42.0 °CEstimated via group contribution
LogP (Partition Coefficient)-0.1 ± 0.3XLogP3-AA
Hydrogen Bond Donors2 (hydroxyl and amine)PubChem
Rotatable Bonds3Cactvs

The compound’s infrared (IR) spectrum shows characteristic absorptions at 3400–3200 cm⁻¹ (O–H stretch), 1680 cm⁻¹ (C=O, Boc group), and 1100 cm⁻¹ (C–O–C, methoxy) . Nuclear magnetic resonance (NMR) data for structurally similar compounds include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.35 (s, 3H, OCH₃), 3.8–4.1 (m, 2H, pyrrolidine CH), 4.5 (br, 1H, OH) .

  • ¹³C NMR: δ 28.3 (Boc CH₃), 54.8 (OCH₃), 80.1 (Boc quaternary C), 155.2 (C=O) .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is typically synthesized via stereoselective ring-opening of epoxides or enzymatic resolution of racemic mixtures. A representative pathway involves:

  • Epoxide Formation: (3R,4S)-4-methoxypyrrolidine-3-ol is treated with tert-butyl dicarbonate to install the Boc group .

  • Stereochemical Inversion: Mitsunobu reaction with DIAD and Ph₃P converts the 4-hydroxyl group to methoxy while preserving the R-configuration .

Yield: 65–72% (optimized conditions)
Purity: ≥97% (HPLC, UV detection at 254 nm)

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance reaction control and reduce racemization risks. Critical parameters include:

  • Temperature: 0–5°C (during Boc protection)

  • Solvent: Tetrahydrofuran/water (9:1 v/v)

  • Catalyst: Lipase B from Candida antarctica (for enantiomeric excess >99%)

Applications in Pharmaceutical Chemistry

Drug Intermediate for Kinase Inhibitors

The compound’s hydroxyl and methoxy groups facilitate hydrogen bonding with kinase ATP-binding pockets. Notable derivatives include:

  • P38 MAPK Inhibitors: IC₅₀ = 12 nM (vs. 45 nM for non-hydroxylated analogs) .

  • JAK3 Modulators: Improved selectivity (200-fold over JAK2) in autoimmune disease models .

Peptidomimetic Design

Incorporation into peptoid backbones enhances metabolic stability. For example:

  • A tetrapeptide analog showed 8-hour plasma half-life in rats (vs. 22 minutes for the parent peptide) .

  • Solubility: 45 mg/mL in phosphate buffer (pH 7.4), enabling subcutaneous administration .

SupplierPurityPrice (100 mg)
Calpac Labs≥97%$215
AChemBlock≥95%$189

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator